Sodium thiocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

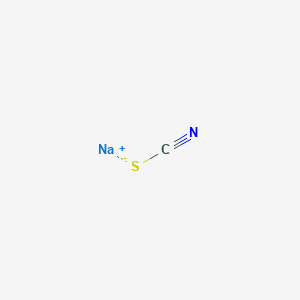

硫氰酸钠,也称为氰化钠,是一种化学化合物,化学式为 NaSCN。这种无色潮解盐是硫氰酸根离子的主要来源之一。 它广泛用于各种工业应用,包括药物和特种化学品的合成 .

准备方法

合成路线和反应条件

硫氰酸钠通常通过氰化物盐(如氰化钠)与元素硫或硫氰酸盐反应合成。 该过程涉及在高温下在硫的存在下加热氰化钠,促进硫氰酸根离子的形成 . 另一种方法是硫氰酸铵与氢氧化钠反应 .

工业生产方法

在工业环境中,硫氰酸钠通过氰化钠与元素硫反应制备。 反应在高温下进行,以确保氰化物完全转化为硫氰酸盐 .

化学反应分析

反应类型

硫氰酸钠会发生各种化学反应,包括:

常用试剂和条件

氧化: 硝酸是用于氧化硫氰酸钠的常用试剂.

取代: 卤代烷烃和相转移催化剂用于取代反应.

主要产物

氧化: 硫酸、氰化氢、二氰化硫和亚硝酸.

取代: 烷基硫氰酸酯.

科学研究应用

Agricultural Applications

Sodium thiocyanate is utilized primarily as a herbicide and insecticide . Its effectiveness against a variety of pests and weeds makes it a crucial component in modern agriculture.

- Herbicidal Properties : this compound exhibits strong phytotoxicity, effectively controlling weeds such as nematodes, mites, and aphids. Its rapid action allows for effective weed management, which is essential for crop yield enhancement.

- Case Study : In a study examining the efficacy of this compound as a herbicide, it was found to significantly reduce weed populations in soybean fields, leading to increased crop productivity.

| Application | Effectiveness |

|---|---|

| Herbicide | Effective against nematodes, mites, aphids |

| Insecticide | Rapid action on pests like thrips and whiteflies |

Industrial Applications

In the industrial sector, this compound serves multiple roles:

- Construction : It acts as a cement grinding aid , enhancing the strength and durability of concrete. This compound accelerates the hardening process of cement mixtures.

- Textiles : Used as a dyeing agent, it helps produce vibrant colors in fabrics. Its role as a dyeing auxiliary improves color quality and durability.

- Metal Finishing : this compound is employed in electroplating processes to remove oxides from metals, providing a shiny finish.

| Industry | Application | Benefits |

|---|---|---|

| Construction | Cement additives | Strengthens bonding and accelerates hardening |

| Textile | Dyeing agent | Produces vibrant colors |

| Metal Finishing | Electroplating | Removes oxides and enhances appearance |

Pharmaceutical Applications

This compound has been studied for its therapeutic properties:

- Anticoagulant Effects : It is used to prevent blood clotting and manage hypertension by modulating myeloperoxidase (MPO) activity. This has implications for conditions like ulcerative colitis and atherosclerosis.

- Case Studies :

- A study on mice showed that this compound supplementation reduced the size of atherosclerotic plaques while improving endothelial function.

- Historical data indicates that this compound was used effectively as an antihypertensive agent in the early 20th century.

| Application | Condition Treated | Observed Effects |

|---|---|---|

| Anticoagulant | Hypertension | Reduced blood pressure |

| Atherosclerosis | Plaque reduction | Improved endothelial function |

Environmental Applications

This compound plays a role in environmental science, particularly in wastewater treatment:

- Heavy Metal Removal : It aids in the removal of heavy metals from contaminated water sources, contributing to cleaner ecosystems.

- Case Study : Research has shown that this compound can effectively chelate heavy metals like lead and mercury from industrial effluents.

| Environmental Use | Function | Impact |

|---|---|---|

| Wastewater Treatment | Heavy metal removal | Reduces contamination levels |

作用机制

硫氰酸钠通过各种机制发挥其作用:

抑制甲状腺钠-碘同向转运蛋白: 硫氰酸钠是甲状腺钠-碘同向转运蛋白的强效竞争性抑制剂,减少碘进入甲状腺滤泡细胞,从而减少甲状腺产生的甲状腺素.

次硫氰酸盐的生物合成: 它是乳过氧化物酶合成次硫氰酸盐的重要组成部分,这对人体防御系统至关重要.

相似化合物的比较

属性

CAS 编号 |

540-72-7 |

|---|---|

分子式 |

CHNNaS |

分子量 |

82.08 g/mol |

IUPAC 名称 |

sodium;thiocyanate |

InChI |

InChI=1S/CHNS.Na/c2-1-3;/h3H; |

InChI 键 |

UCPNVURWWCDTEA-UHFFFAOYSA-N |

SMILES |

C(#N)[S-].[Na+] |

手性 SMILES |

C(#N)[S-].[Na+] |

规范 SMILES |

C(#N)S.[Na] |

密度 |

greater than 1 at 68 °F (USCG, 1999) 1.7 g/cm³ |

熔点 |

572 °F (USCG, 1999) ~300 °C |

Key on ui other cas no. |

540-72-7 |

物理描述 |

Sodium thiocyanate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Sodium thiocyanate solution (56% or less) is an odorless clear to pale yellow liquid. (USCG, 1999) Pellets or Large Crystals; Other Solid; Liquid; Dry Powder Colorless or white deliquescent solid; [Merck Index] Colorless odorless solid; [Aldrich MSDS] COLOURLESS HYGROSCOPIC CRYSTALS OR WHITE POWDER. |

Pictograms |

Corrosive; Irritant |

溶解度 |

Solubility in water, g/100ml at 21 °C: 139 |

同义词 |

NaSCN sodium thiocyanate sodium thiocyanate dihydrate sodium thiocyanate tetrahydrate |

蒸汽压力 |

0.00000004 [mmHg] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。